molecular formula C15H19N B12540532 2-(2-Methylhex-5-en-2-yl)-1H-indole CAS No. 683800-08-0

2-(2-Methylhex-5-en-2-yl)-1H-indole

Cat. No.: B12540532
CAS No.: 683800-08-0
M. Wt: 213.32 g/mol
InChI Key: SGUARNBGXLNOSI-UHFFFAOYSA-N
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Description

2-(2-Methylhex-5-en-2-yl)-1H-indole is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of an indole ring substituted with a 2-methylhex-5-en-2-yl group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylhex-5-en-2-yl)-1H-indole typically involves the reaction of indole with 2-methylhex-5-en-2-yl halide under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylhex-5-en-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole compounds.

Scientific Research Applications

2-(2-Methylhex-5-en-2-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylhex-5-en-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
  • 2-(2-Methylhex-5-en-2-yl)benzene

Uniqueness

2-(2-Methylhex-5-en-2-yl)-1H-indole is unique due to its indole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

683800-08-0

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

2-(2-methylhex-5-en-2-yl)-1H-indole

InChI

InChI=1S/C15H19N/c1-4-5-10-15(2,3)14-11-12-8-6-7-9-13(12)16-14/h4,6-9,11,16H,1,5,10H2,2-3H3

InChI Key

SGUARNBGXLNOSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=C)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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